molecular formula C12H8FN3O3S2 B5698402 N-[(2-fluoro-5-nitrophenyl)carbamothioyl]thiophene-2-carboxamide

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]thiophene-2-carboxamide

Cat. No.: B5698402
M. Wt: 325.3 g/mol
InChI Key: FIUOKLITHLDSRS-UHFFFAOYSA-N
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Description

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a nitrophenyl group, and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluoro-5-nitrophenyl)carbamothioyl]thiophene-2-carboxamide typically involves the condensation of N-(2-fluoro-5-nitrophenyl)thiocarbamoyl chloride with thiophene-2-carboxamide. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydride).

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed

    Reduction: N-[(2-amino-5-nitrophenyl)carbamothioyl]thiophene-2-carboxamide.

    Substitution: this compound derivatives with various substituents.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2-fluoro-5-nitrophenyl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential metabolic processes. The compound’s nitro group can also generate reactive oxygen species, contributing to its antibacterial and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]thiophene-2-carboxamide is unique due to its combination of a nitrophenyl group, a fluorine atom, and a carbamothioyl linkage

Properties

IUPAC Name

N-[(2-fluoro-5-nitrophenyl)carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O3S2/c13-8-4-3-7(16(18)19)6-9(8)14-12(20)15-11(17)10-2-1-5-21-10/h1-6H,(H2,14,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUOKLITHLDSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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